molecular formula C26H20ClFN4O2 B2836203 N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189861-37-7

N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2836203
CAS RN: 1189861-37-7
M. Wt: 474.92
InChI Key: FVRNZSQTUNJVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzyl group, a pyrimidinone group, and an indole group, among others. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the pyrimidinone and indole groups might be formed through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl group would likely contribute to the compound’s lipophilicity, while the pyrimidinone and indole groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure, but we can make some general predictions. The benzyl group is often reactive in free radical reactions, while the pyrimidinone and indole groups might undergo nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

Again, without specific information, we can only make general predictions. The compound is likely to be solid at room temperature, and its solubility in water would depend on the exact structure and the presence of polar functional groups .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Photovoltaic Efficiency : Some analogs related to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have been studied for their photochemical and thermochemical properties. These studies found potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection for photovoltaic cells. This highlights a potential application in renewable energy technology (Mary et al., 2020).

  • Ligand-Protein Interactions : The same study also included molecular docking to understand the binding interactions of similar compounds with Cyclooxygenase 1 (COX1), an enzyme involved in the inflammatory response. This suggests potential applications in medicinal chemistry and drug development (Mary et al., 2020).

Metabolic Stability in Drug Development

  • Metabolic Stability : Another study explored structure-activity relationships of various heterocyclic analogs, including those structurally related to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, to improve metabolic stability. These findings are crucial in the development of drugs with better metabolic profiles, enhancing their therapeutic potential (Stec et al., 2011).

Radiolabeled Compounds for Neurodegenerative Disorders

  • Imaging Agents in Neurodegenerative Disorders : Compounds structurally similar to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide have been developed as radiolabeled compounds for positron emission tomography (PET) imaging. These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them potential tools for imaging in neurodegenerative disorders (Fookes et al., 2008).

Antitumor and Antimicrobial Agents

  • Antitumor and Antimicrobial Activities : The synthesis and evaluation of certain indole acetamide derivatives, structurally related to N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, have shown potential as antitumor and antimicrobial agents. This indicates possible applications in cancer therapy and infection control (Debnath & Ganguly, 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards .

Future Directions

Research into complex organic compounds like this one is ongoing, and there may be potential for such compounds in the development of new drugs or materials .

properties

IUPAC Name

N-benzyl-2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c27-21-9-5-4-8-18(21)14-31-16-30-24-20-12-19(28)10-11-22(20)32(25(24)26(31)34)15-23(33)29-13-17-6-2-1-3-7-17/h1-12,16H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRNZSQTUNJVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.